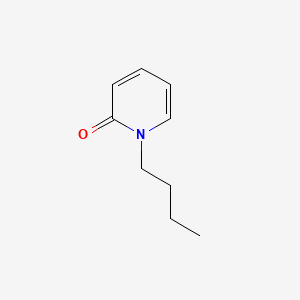
1-Butyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 1-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the alkylation of pyridin-2(1H)-one with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridin-2(1H)-one, followed by the addition of butyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-butylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-butyl-2-hydroxypyridine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases.
Major Products:
Oxidation: 1-Butylpyridin-2(1H)-one N-oxide.
Reduction: 1-Butyl-2-hydroxypyridine.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
1-Butylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-butylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
1-Butylpyridin-2(1H)-one can be compared with other pyridin-2(1H)-one derivatives:
1-Methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group. It has different solubility and reactivity properties.
1-Ethylpyridin-2(1H)-one: Contains an ethyl group, leading to variations in its chemical behavior and applications.
1-Propylpyridin-2(1H)-one: The propyl group affects its physical and chemical properties compared to the butyl derivative.
The uniqueness of 1-butylpyridin-2(1H)-one lies in its specific combination of hydrophobic and hydrogen-bonding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
27361-14-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-butylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-10-8-5-4-6-9(10)11/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
BZVYKHSPGOAMDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















